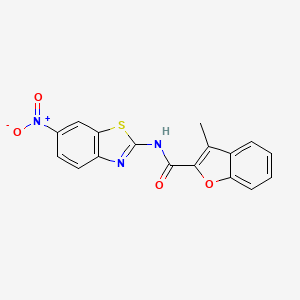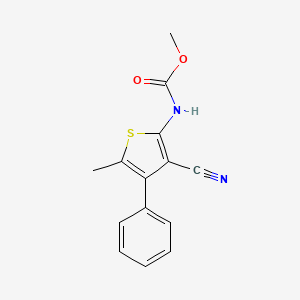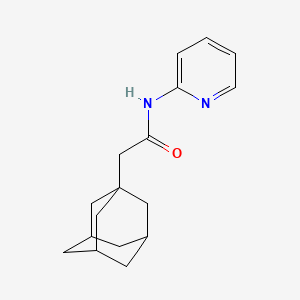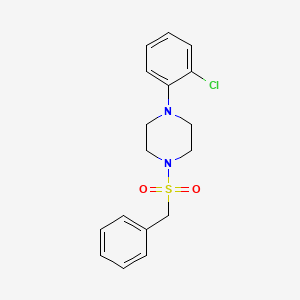
3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Descripción general
Descripción
The 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, commonly known as NBQX, is a chemical compound that belongs to the class of quinoxaline derivatives. This compound has been extensively studied for its potential as a therapeutic agent for various neurological disorders, including epilepsy, stroke, and Parkinson's disease.
Mecanismo De Acción
NBQX is a selective antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the brain, and the AMPA receptor is involved in fast synaptic transmission. By blocking the AMPA receptor, NBQX reduces the excitability of neurons, which can help to prevent seizures and protect against ischemic brain injury.
Biochemical and Physiological Effects:
NBQX has been shown to have a number of biochemical and physiological effects. In addition to blocking the AMPA receptor, NBQX has been found to reduce the release of glutamate and other excitatory neurotransmitters. NBQX has also been shown to increase the levels of the neurotransmitter GABA, which has an inhibitory effect on neurons. Additionally, NBQX has been found to reduce the production of reactive oxygen species, which can contribute to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NBQX is that it is a selective antagonist of the AMPA receptor, which means that it does not affect other types of glutamate receptors. This can be useful for studying the specific role of the AMPA receptor in various neurological disorders. However, one limitation of NBQX is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Direcciones Futuras
There are several future directions for research on NBQX. One area of interest is the potential use of NBQX as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, there is interest in developing more potent and selective AMPA receptor antagonists that could be used for the treatment of neurological disorders. Another area of research is the development of new methods for delivering NBQX to the brain, such as using nanoparticles or other drug delivery systems. Finally, there is interest in studying the long-term effects of NBQX on the brain, including its effects on synaptic plasticity and learning and memory.
Conclusion:
In conclusion, NBQX is a promising compound for the treatment of various neurological disorders. Its selective antagonism of the AMPA receptor makes it a useful tool for studying the role of this receptor in neurological function and dysfunction. While there are limitations to its use, the future directions for research on NBQX are promising and suggest that this compound may have significant therapeutic potential.
Aplicaciones Científicas De Investigación
NBQX has been extensively studied for its potential as a therapeutic agent for various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy. NBQX has also been shown to protect against ischemic brain injury in rat models of stroke. Additionally, NBQX has been found to improve motor function in rat models of Parkinson's disease.
Propiedades
IUPAC Name |
3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c1-9-11-4-2-3-5-13(11)24-15(9)16(21)19-17-18-12-7-6-10(20(22)23)8-14(12)25-17/h2-8H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVUDABBIZPYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4184001.png)
![3-(4-methoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4184005.png)
![5-(5-chloro-2-thienyl)-N-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4184010.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4184013.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4184033.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4184034.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184044.png)
![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184047.png)

![4-tert-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4184055.png)
![2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide](/img/structure/B4184074.png)
![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4184078.png)
